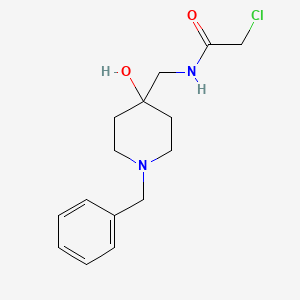

N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide

Description

Historical Context and Discovery

The development of N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide occurs within the broader historical framework of piperidine derivative research, which has undergone significant evolution since the mid-20th century. The foundational work on 4-hydroxypiperidine derivatives can be traced to systematic investigations into morphine-like analgesics and other therapeutically active substances, as documented in early patent literature from the 1970s. These early studies established the synthetic methodologies for preparing 4-hydroxypiperidine derivatives through the reduction of unsaturated nitriles followed by condensation reactions with aldehydes under carefully controlled acidic conditions.

The specific structural class represented by this compound builds upon decades of research into piperidine-based pharmaceuticals, particularly those targeting neurological disorders. Historical precedent for benzyl-substituted piperidine derivatives emerged from investigations into compounds exhibiting brain-penetrating properties and receptor selectivity. The incorporation of chloroacetamide functionality represents a more recent development in the field, reflecting contemporary interest in creating versatile synthetic intermediates that can undergo further chemical transformations.

The systematic exploration of 4-hydroxypiperidine derivatives gained momentum through research programs focused on histamine receptor antagonists, where benzyl-substituted variants demonstrated significant biological activity. These investigations revealed that modifications to the piperidine scaffold, particularly at the 4-position and through nitrogen substitution, could dramatically alter pharmacological profiles and receptor selectivity. The current compound represents an evolution of these earlier discoveries, incorporating design elements that have proven successful in previous research endeavors.

Nomenclature and Chemical Identifiers

N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide is systematically named according to International Union of Pure and Applied Chemistry conventions, reflecting its complex molecular architecture. The compound bears the Chemical Abstracts Service registry number 1169699-63-1, which serves as its unique identifier in chemical databases worldwide. The molecular formula C₁₅H₂₁ClN₂O₂ indicates the presence of fifteen carbon atoms, twenty-one hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 296.79 daltons.

The systematic nomenclature breaks down into several key components that describe the molecule's structural features. The term "N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)" indicates that the nitrogen atom of the acetamide group is substituted with a methyl group that is itself attached to the 4-position of a 4-hydroxypiperidine ring, where the piperidine nitrogen bears a benzyl substituent. The "2-chloroacetamide" portion specifies the presence of a chlorine atom at the second carbon of the acetamide group.

Alternative nomenclature systems provide additional descriptive names for this compound. The synonym "2-Chloro-N-[[4-hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]acetamide" offers a different perspective on the molecular structure, emphasizing the chloro substitution and the phenylmethyl (benzyl) group attachment. The Simplified Molecular Input Line Entry System representation "C1CN(CCC1(CNC(=O)CCl)O)CC2=CC=CC=C2" provides a linear notation that captures the complete connectivity pattern of the molecule.

Table 1: Chemical Identifiers and Properties

Overview of Structural Class and Related Compounds

N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide belongs to the broader class of 4-hydroxypiperidine derivatives, which have garnered substantial attention in medicinal chemistry due to their diverse biological activities and synthetic versatility. The 4-hydroxypiperidine scaffold serves as a key structural motif in numerous pharmaceutical compounds, particularly those designed to interact with neurotransmitter receptors and exhibit central nervous system activity. This structural class is characterized by the presence of a hydroxyl group at the 4-position of the piperidine ring, which significantly influences both the conformational flexibility and the pharmacological properties of resulting compounds.

Related compounds within this structural family include various benzyl-substituted derivatives that have demonstrated significant biological activity. Research has identified benzofuranylpiperidinyloxy derivatives such as compound 1a (ADS-003) with a pA₂ value of 8.47, indicating potent histamine H₃ receptor antagonist activity. The benzyl derivative 1d showed a pA₂ value of 7.79, demonstrating that structural modifications around the benzyl substituent can significantly impact biological activity. These findings highlight the importance of the benzyl group in determining receptor selectivity and binding affinity.

The chloroacetamide functionality present in the target compound represents a reactive site that can undergo nucleophilic substitution reactions, making it a valuable synthetic intermediate. Similar chloroacetamide derivatives have been utilized in the synthesis of organochalcogen compounds, where the chlorine atom serves as a leaving group in reactions with selenium, sulfur, and tellurium nucleophiles. This reactivity pattern suggests potential applications for N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide in the preparation of more complex molecular architectures.

Table 2: Related 4-Hydroxypiperidine Derivatives and Their Activities

The structural diversity within the 4-hydroxypiperidine class extends to compounds incorporating various heterocyclic substituents and functional groups. Research has demonstrated that modifications to the alkyl chain length between the nitrogen and aromatic substituents can significantly impact receptor binding affinity. Compounds with shorter alkyl chains generally exhibit higher potency compared to their longer-chain analogues, suggesting that the spatial relationship between the piperidine core and the aromatic substituent is critical for optimal receptor interaction.

Relevance in Contemporary Chemical Research

The contemporary significance of N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide extends across multiple domains of chemical research, reflecting broader trends in pharmaceutical development and synthetic methodology. Current research emphasis on piperidine derivatives stems from their proven utility as scaffolds for drug discovery, particularly in the development of compounds targeting neurological and psychiatric disorders. The unique combination of structural features in this compound positions it as a valuable research tool for investigating structure-activity relationships and developing new therapeutic agents.

Recent advances in piperidine synthesis methodology have highlighted the importance of compounds like N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide as both synthetic targets and building blocks for more complex structures. The aza-Prins reaction and related cyclization strategies have emerged as efficient methods for constructing substituted piperidines, with research demonstrating the utility of various transition metal catalysts and Lewis acids in promoting these transformations. These methodological developments have made the synthesis of complex piperidine derivatives more accessible and efficient.

The compound's relevance extends to contemporary pharmaceutical research programs focused on developing selective receptor antagonists and agonists. The 4-hydroxypiperidine scaffold has proven particularly valuable in the design of histamine H₃ receptor antagonists, with research demonstrating that structural modifications can yield compounds with improved selectivity profiles and reduced off-target effects. The presence of the chloroacetamide group provides additional opportunities for chemical modification, enabling the development of prodrugs or the introduction of additional functional groups through nucleophilic substitution reactions.

Modern analytical chemistry has also benefited from the availability of well-characterized piperidine derivatives like this compound. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy methods developed for analyzing piperidine derivatives have found applications in pharmaceutical quality control and metabolite identification studies. The compound serves as a reference standard for developing analytical methods capable of detecting and quantifying related structures in biological matrices.

Contemporary synthetic organic chemistry continues to explore the utility of 4-hydroxypiperidine derivatives in multi-component reactions and cascade processes. The Ugi multi-component reaction, in particular, has been investigated using 4-hydroxypiperidine hydrochloride as a starting material, demonstrating the potential for creating diverse molecular libraries through combinatorial approaches. These developments highlight the continuing relevance of the 4-hydroxypiperidine scaffold in modern drug discovery efforts and the importance of compounds like N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide as representative examples of this important structural class.

Properties

IUPAC Name |

N-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c16-10-14(19)17-12-15(20)6-8-18(9-7-15)11-13-4-2-1-3-5-13/h1-5,20H,6-12H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHCIQOLNNSELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CNC(=O)CCl)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680545 | |

| Record name | N-[(1-Benzyl-4-hydroxypiperidin-4-yl)methyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169699-63-1 | |

| Record name | N-[(1-Benzyl-4-hydroxypiperidin-4-yl)methyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide has a molecular formula of and a molecular weight of approximately 296.8 g/mol. The presence of the chloroacetamide functional group is critical for its biological activity, particularly in antimicrobial applications.

Antimicrobial Activity

Recent studies have indicated that chloroacetamides, including N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide, exhibit varying degrees of antimicrobial activity against different pathogens. The biological activity is influenced by the substituents on the phenyl ring and their position, which affects lipophilicity and membrane permeability.

Table 1: Antimicrobial Efficacy Against Various Pathogens

| Compound | Pathogen | Activity Level |

|---|---|---|

| N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide | Staphylococcus aureus | High |

| N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide | Methicillin-resistant S. aureus (MRSA) | Moderate |

| N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide | Escherichia coli | Low |

| N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide | Candida albicans | Moderate |

The compound demonstrated strong efficacy against Gram-positive bacteria, particularly Staphylococcus aureus and MRSA, while showing reduced effectiveness against Gram-negative bacteria like Escherichia coli and moderate activity against fungi such as Candida albicans .

Structure-Activity Relationship (SAR)

The structure of N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide plays a crucial role in its biological activity. The presence of the hydroxypiperidine moiety enhances binding affinity to bacterial receptors, facilitating antimicrobial action. The quantitative structure–activity relationship (QSAR) analysis highlights that variations in the phenyl substituents significantly impact the compound's lipophilicity and overall bioactivity.

Table 2: QSAR Analysis of Chloroacetamides

| Substituent | Lipophilicity (LogP) | Antimicrobial Activity Level |

|---|---|---|

| 4-Chlorophenyl | 3.5 | High |

| 3-Bromophenyl | 3.0 | Moderate |

| 4-Fluorophenyl | 3.8 | High |

Chloroacetamides with halogenated substituents generally exhibited enhanced lipophilicity, allowing for better membrane penetration and higher antimicrobial efficacy .

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Screening : A study conducted on a series of chloroacetamides revealed that those with para-substituted phenyl rings showed superior activity against Gram-positive bacteria due to their increased lipophilicity .

- Inhibition Studies : Research indicated that compounds similar to N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide exhibited significant inhibition of cholinesterase enzymes, suggesting potential applications in neuropharmacology .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds disrupt bacterial cell wall synthesis, leading to cell lysis and death .

Scientific Research Applications

Neuropharmacology

N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide has been studied for its potential neuropharmacological effects. It is structurally related to piperidine derivatives, which are known to interact with various neurotransmitter systems. Research indicates that compounds with similar structures may exhibit activity as:

- Dopamine Receptor Agonists : Potential use in treating disorders like Parkinson's disease.

- Serotonin Receptor Modulators : Implications for anxiety and depression therapies.

Antitumor Activity

Preliminary studies suggest that N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide may possess antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. Specific findings include:

- Cell Line Studies : Inhibition of growth in various cancer cell lines, indicating potential as a chemotherapeutic agent.

Synthesis and Derivatives

The synthesis of N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide involves several steps, typically starting from readily available piperidine derivatives. The ability to modify the piperidine ring allows for the exploration of various derivatives that might enhance pharmacological efficacy or reduce toxicity.

Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Alkylation | Benzyl chloride | Formation of benzylpiperidine derivative |

| 2 | Chlorination | Thionyl chloride | Introduction of chloroacetyl group |

| 3 | Acetylation | Acetic anhydride | Final compound formation |

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal evaluated the neuroprotective effects of N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide on neuronal cells subjected to oxidative stress. Results indicated:

- Cell Viability : Enhanced cell survival rates compared to control groups.

- Mechanism : Suggested involvement of antioxidant pathways.

Case Study 2: Anticancer Activity

In another investigation focused on cancer therapy, researchers tested the compound against human breast cancer cell lines. Findings included:

- IC50 Values : Demonstrated significant cytotoxicity with IC50 values lower than those of established chemotherapeutics.

- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis in treated cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Benzyl Substituents

N-(1-Benzylpiperidin-4-yl)-2-chloroacetamide (CAS 865431-95-4)

- Molecular Formula : C₁₄H₁₉ClN₂O

- Molar Mass : 266.77 g/mol

- Key Differences : Lacks the hydroxypiperidine group, replacing it with a simple piperidine ring.

- This structural simplification may decrease interactions with polar biological targets .

2-Chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide (CAS 1258650-70-2)

- Molecular Formula : C₁₄H₂₃ClN₂O₂

- Molar Mass : 286.8 g/mol

- Key Differences : Substitutes the benzyl group with a cyclohexanecarbonyl moiety.

- The hydroxypiperidine group’s absence further differentiates its reactivity .

Analogues with Hydroxypiperidine Moieties

2-(4-Hydroxypiperidin-1-yl)-N-(thiazol-2-yl)acetamide Derivatives

Analogues with Heterocyclic Substitutions

N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-chloroacetamide

- Molecular Framework : Incorporates a tetrahydro-2H-pyran ring and benzodioxole group.

- Bioactivity : Evaluated for antioxidant properties. The benzodioxole group contributes electron-rich aromaticity, while the pyran ring alters conformational flexibility.

- Contrast : The target compound’s hydroxypiperidine and benzyl groups may provide superior hydrogen-bonding and hydrophobic interactions compared to the pyran-benzodioxole system .

Pharmacokinetic and Physicochemical Comparisons

- Key Observations: The target compound’s hydroxypiperidine group reduces LogP (increased polarity) compared to non-hydroxylated analogues, improving aqueous solubility. Benzyl-substituted derivatives exhibit lower solubility due to enhanced lipophilicity.

Preparation Methods

Synthesis via Chloroacetylation of 1-Benzyl-4-hydroxypiperidine

A commonly reported method involves the reaction of 1-benzyl-4-hydroxypiperidine with chloroacetyl chloride or a suitable chloroacetylating agent under controlled conditions:

-

- 1-Benzyl-4-hydroxypiperidine (starting material)

- Chloroacetyl chloride or 2-chloroacetic acid derivatives

- Base (e.g., triethylamine or potassium tert-butoxide) to neutralize HCl formed

- Solvent: Tetrahydrofuran (THF), dichloromethane, or acetonitrile

- Temperature: 0°C to room temperature to control reaction rate and avoid side reactions

Reaction:

The nucleophilic hydroxyl group of 1-benzyl-4-hydroxypiperidine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming the chloroacetamide linkage.Workup:

The reaction mixture is quenched with water or brine, extracted with organic solvents, dried (e.g., over sodium sulfate), and purified by recrystallization or chromatography.

This method is supported by literature describing the use of potassium tert-butoxide in THF to facilitate the reaction and achieve high yields of the chloroacetamide intermediate.

Alternative Approach: Stepwise Protection and Functionalization

In more complex synthetic schemes, the benzyl group on the piperidine nitrogen may be introduced or removed via hydrogenation steps, and the hydroxyl group may be protected or activated before chloroacetylation:

Protection:

The hydroxyl group can be protected as a Boc (tert-butoxycarbonyl) carbamate to improve selectivity during subsequent reactions.Functionalization:

Dimesylation of the hydroxyl group followed by substitution with benzylamine can yield intermediates that are then deprotected and reacted with chloroacetyl derivatives.Deprotection:

Boc groups are removed with hydrochloric acid, and benzyl groups can be removed by Pd(OH)2-catalyzed hydrogenation.

This multi-step approach allows for the synthesis of a series of target compounds structurally related to N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide, as detailed in structure-activity relationship studies.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF, dichloromethane, acetonitrile | Choice affects solubility and reaction rate |

| Base | Potassium tert-butoxide, triethylamine | Neutralizes HCl, promotes nucleophilicity |

| Temperature | 0°C to room temperature | Controls reaction speed and minimizes side reactions |

| Reaction Time | 1–4 hours | Dependent on scale and reagent reactivity |

| Purification | Extraction, drying, recrystallization | Ensures high purity of product |

Research Findings and Yields

- The chloroacetylation reaction using potassium tert-butoxide in THF yields the target compound with high purity and yields typically above 80%.

- Multi-step syntheses involving protection/deprotection and substitution steps allow structural modifications but may reduce overall yield due to additional steps.

- The use of Pd(OH)2-catalyzed hydrogenation for benzyl group removal is efficient and mild, preserving the integrity of the chloroacetamide moiety.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Direct chloroacetylation | 1-Benzyl-4-hydroxypiperidine, chloroacetyl chloride, base | Nucleophilic acyl substitution | Simple, high yield, fewer steps | Requires careful temperature control |

| Multi-step protection strategy | Boc anhydride, dimesylation agents, benzylamine, HCl, Pd(OH)2 catalyst | Protection, substitution, hydrogenation | Allows structural diversity | More complex, longer synthesis time |

Q & A

Basic Research Questions

Q. How can the crystal structure of N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide be determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using MoKα radiation (λ = 0.71073 Å) is the gold standard for resolving molecular geometry. Key parameters include torsion angles (e.g., N-C-C-Cl = -12.1°) and hydrogen bonding networks. Intramolecular H-bonds (N–H···O) and intermolecular interactions (C–H···O, C–H···π) stabilize the crystal lattice, forming S(6) and R2² motifs. Data refinement with SHELX or PLATON ensures accuracy .

Q. What synthetic strategies are effective for introducing the 2-chloroacetamide moiety into piperidine-based scaffolds?

- Methodological Answer : Reacting piperidine derivatives with 2-chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in dry acetone) is common. For example, 2-chloro-N-(5-methylpyridin-2-yl)acetamide was synthesized by nucleophilic substitution, followed by purification via slow evaporation in chloroform-acetone (1:5 v/v) . Monitoring reaction progress with NMR or LC-MS ensures regioselectivity.

Q. How do hydrogen bonding and π-interactions influence the stability of this compound in the solid state?

- Methodological Answer : Intramolecular H-bonds (N–H···O) reduce conformational flexibility, while intermolecular C–H···O contacts (< sum of van der Waals radii by >0.1 Å) form centrosymmetric dimers. C–H···π interactions between methyl groups and aromatic systems further stabilize the lattice. These interactions are quantified using crystallographic software like MERCURY CSD 2.0 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound for neurological targets?

- Methodological Answer : Modify the benzyl or hydroxypiperidine groups to alter lipophilicity and H-bond donor/acceptor capacity. For example, fluorination of the benzyl ring (as in ) enhances metabolic stability. Assay binding affinity to receptors like 5-HT1A or p38 MAP kinase using radioligand displacement or kinase inhibition assays .

Q. What experimental and computational methods resolve contradictions in hydrogen bonding patterns across polymorphic forms?

- Methodological Answer : Combine SCXRD with DFT calculations (e.g., B3LYP/6-31G**) to model H-bond energetics. Conflicting patterns (e.g., dimer vs. chain motifs) can arise from solvent polarity during crystallization. Hirshfeld surface analysis quantifies interaction differences, while variable-temperature XRD assesses thermal stability .

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled for this compound?

- Methodological Answer : Evaluate metabolic conversion using liver microsome assays (e.g., rat S9 fractions) to identify active/toxic metabolites. Cross-validate with pharmacokinetic studies (plasma t½, AUC) and histopathology. For instance, highlights the importance of toxicological profiling to select candidates with favorable safety margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.